3-(Azetidin-3-yl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(azetidin-3-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-11-9(3-1)10(7-13-11)8-5-12-6-8/h1-4,7-8,12-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTVSXQMFHOMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856050 | |
| Record name | 3-(Azetidin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368911-80-1 | |
| Record name | 3-(Azetidin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Azetidine and Indole Moieties in Heterocyclic Chemistry Research
Heterocyclic compounds are fundamental to many biological processes and form the cornerstone of numerous pharmaceuticals. nih.govresearchgate.net Within this vast class of molecules, the azetidine (B1206935) and indole (B1671886) rings each hold a distinct and significant status.
The azetidine ring is a four-membered, nitrogen-containing saturated heterocycle. medwinpublishers.comresearchgate.net Its importance in chemistry is largely influenced by its considerable ring-strain energy, which makes it more reactive than its five- or six-membered counterparts like pyrrolidine (B122466) or piperidine (B6355638). researchgate.net However, it is also significantly more stable than the three-membered aziridine (B145994) ring, allowing for easier handling while still providing unique reactivity that can be harnessed in organic synthesis. researchgate.net This balance of strain and stability makes the azetidine scaffold a valuable component in constructing complex molecules and a useful tool in medicinal chemistry. acs.orgrsc.org It is found in a variety of natural products and synthetic compounds with important physiological functions. medwinpublishers.comresearchgate.net
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is one of the most widespread heterocyclic compounds in nature. nih.govresearchgate.net It is the core structure of the essential amino acid tryptophan and vital biomolecules derived from it, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govnih.govsamipubco.com In medicinal chemistry, the indole ring is considered a "privileged scaffold" because its derivatives can interact with a multitude of biological receptors and enzymes. nih.govijpsr.comresearchgate.net This versatility has led to the development of numerous indole-containing drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. researchgate.netnih.govsamipubco.com
The 3 Azetidin 3 Yl 1h Indole Scaffold As a Focus in Medicinal Chemistry and Drug Discovery Research
The strategic fusion of the azetidine (B1206935) and indole (B1671886) moieties into the 3-(Azetidin-3-yl)-1H-indole scaffold has created a molecule of significant interest for drug discovery. The indole provides a well-established pharmacophore known for interacting with various biological targets, while the azetidine ring can impart desirable properties such as improved metabolic stability, solubility, and three-dimensional complexity, which can lead to enhanced binding affinity and selectivity.
A prominent example of this scaffold's application is in the development of cancer therapeutics. Researchers have identified derivatives of this scaffold as potent covalent inhibitors of KRASG12C, a mutated protein that is a key driver in many cancers. nih.gov In one study, scientists developed a series of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides. The acryloyl group on the azetidine ring was designed to form a covalent bond with the target cysteine residue on the KRASG12C protein, while the indole portion occupied a key binding pocket. Structure-activity relationship (SAR) studies demonstrated that substitutions on the indole ring could significantly modulate the compound's potency. nih.gov
| Compound | Indole Substitution | Biochemical IC50 (μM) | Cellular IC50 (μM) |
|---|---|---|---|
| Scaffold Base | Unsubstituted | 0.598 | 11.7 |
| Compound 15 | 2-Methyl | 0.299 | 1.68 |
The data indicates that adding a methyl group to the 2-position of the indole ring enhanced both biochemical and cellular potency, highlighting the indole's critical role in the compound's interaction with the target. nih.gov
Beyond oncology, related scaffolds combining indole and azetidinone (a carbonyl-containing azetidine) have been investigated for other therapeutic purposes. For instance, N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) 2-methyl-1H-indole-3-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. ijpjournal.com Similarly, a series of N-[3-Chloro-2-(Substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives, which also contain the azetidin-2-one (B1220530) ring, were synthesized and assessed as potential α-amylase inhibitors for anti-diabetic applications. ipinnovative.com The chemical tractability of linking these two moieties has been demonstrated through various synthetic methods, including the aza-Michael addition of 1H-indole to an azetidine-based acceptor, yielding the azetidine-indole product. mdpi.com
Research Trajectories and Future Perspectives for 3 Azetidin 3 Yl 1h Indole Analogues
Strategies for the Formation of the Azetidine Ring System
The construction of the azetidine ring, a four-membered nitrogen-containing heterocycle, presents a synthetic challenge due to its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.orgrsc.org However, this strain also imparts unique reactivity that can be harnessed for further functionalization. rsc.orgrsc.org Several modern synthetic strategies have been developed to access this valuable scaffold, including cycloaddition reactions, ring contractions, and metal-catalyzed C-H activation. rsc.orgrsc.org
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic systems. For azetidine synthesis, [2+2] cycloadditions are particularly relevant. rsc.orgresearchgate.netnih.gov
The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is a classic and versatile method for the synthesis of β-lactams (2-azetidinones) through the reaction of a ketene (B1206846) with an imine. mdpi.comwikipedia.org This reaction is of significant importance in the synthesis of β-lactam antibiotics. wikipedia.org The general transformation involves a non-photochemical [2+2] cycloaddition. wikipedia.org
The stereoselectivity of the Staudinger reaction is a critical aspect, and significant research has been dedicated to controlling the diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net The use of chiral auxiliaries has been a common strategy to achieve asymmetric induction. acs.org More recently, catalytic asymmetric variants have been developed, employing planar-chiral nucleophiles to catalyze the reaction enantioselectively. acs.org The reaction mechanism, particularly the origin of stereoselectivity, has been a subject of extensive study, with theoretical calculations providing deep insights. mdpi.comresearchgate.net A new synthetic approach for spiro[azetidine-2,3′-indoline]-2′,4-diones utilizes a one-pot Staudinger ketene-imine cycloaddition, highlighting the reaction's applicability to complex scaffolds. rsc.orgrsc.org
The ketene-imine cycloaddition, synonymous with the Staudinger synthesis, remains the most general method for accessing a wide variety of substituted 2-azetidinones. mdpi.comelsevier.com Ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine and are then trapped by imines. mdpi.com This approach is frequently used to synthesize hybrid molecules where the β-lactam ring is linked to other bioactive heterocycles. mdpi.com
The reaction conditions can influence the stereochemical outcome. For instance, the synthesis of 3-phenoxy-azetidinones with an N-Boc group via ketene-imine cycloaddition at -82 °C proceeds with complete cis-selectivity. mdpi.com In contrast, high-temperature conditions (100 °C) in toluene (B28343) have also been employed. mdpi.com The use of oxalyl chloride for ketene generation in a one-pot reaction at room temperature has been shown to reverse the diastereoselectivity of spiro-β-lactam formation compared to classical high-temperature methods. rsc.orgrsc.org The synthesis of dispirooxindole-β-lactams has been achieved using an optimized one-pot Staudinger ketene-imine cycloaddition. mdpi.com
The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient methods for synthesizing functionalized azetidines. rsc.orgresearchgate.netnih.gov However, its application has been limited due to challenges such as competing relaxation pathways of the photoexcited imine. rsc.orgspringernature.com
Recent advancements have focused on overcoming these limitations. Visible light-mediated aza-Paterno-Büchi reactions have emerged as a powerful tool, utilizing triplet energy transfer catalysis to promote the cycloaddition. mit.educhemrxiv.org This approach has been successfully applied to both intramolecular and intermolecular reactions, yielding bicyclic and highly functionalized azetidines in high yields and diastereoselectivity. springernature.commit.educhemrxiv.org The use of 2-isoxazoline-3-carboxylates as oxime precursors under visible light irradiation with an iridium photocatalyst has proven effective for the synthesis of azetidines from both activated and unactivated alkenes. rsc.org
Ketene-Imine Cycloaddition Reactions
Strain-Driven Ring Contraction Methodologies
Ring contraction of larger heterocyclic systems provides an alternative route to strained azetidines. A notable example is the synthesis of N-sulfonylazetidines via the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.org This method involves the nucleophilic addition to the N-activated amide carbonyl, followed by an intramolecular SN2 cyclization that results in the formal ring contraction. rsc.org
More recently, strain-release driven syntheses utilizing highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) have gained prominence. researchgate.netnih.gov These "spring-loaded" fragments undergo reactions driven by the cleavage of the highly strained central bond. nih.gov For example, the homologation of boronic esters using azabicyclo[1.1.0]butyl lithium provides a modular and stereospecific synthesis of azetidines. nih.gov This methodology is applicable to a wide range of boronic esters and has been used in the synthesis of the pharmaceutical cobimetinib. nih.gov
Metal-Catalyzed C-H Activation and Coupling Reactions for Azetidine Scaffolds
Transition metal-catalyzed C-H activation has revolutionized the synthesis of N-heterocycles. rsc.org Palladium-catalyzed intramolecular C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org This method involves a Pd(II)-catalyzed reaction promoted by an oxidant, leading to the formation of the azetidine ring through reductive elimination from a Pd(IV) intermediate. rsc.org
Iron-catalyzed reactions have also been employed for azetidine synthesis from organic azides. researchgate.net Furthermore, silver-catalyzed dual activation of propargylic alcohols and aziridines/azetidines can trigger a cascade of ring-opening and endo-selective ring-closing reactions. mdpi.com These metal-catalyzed approaches offer efficient and often regioselective pathways to azetidine scaffolds, tolerating a variety of functional groups. rsc.orgrsc.orgresearchgate.net
Nucleophilic Displacement Strategies for Azetidine Ring Formation (e.g., Displacement of Mesylate Groups)
The formation of the strained four-membered azetidine ring often relies on intramolecular cyclization via nucleophilic substitution. A common and effective strategy involves the displacement of a good leaving group, such as a mesylate, by an intramolecular nitrogen nucleophile. nih.govfrontiersin.org This approach typically starts from a precursor containing a 1,3-amino alcohol functionality. The hydroxyl group is converted into a more reactive leaving group, like a mesylate or tosylate, to facilitate the subsequent ring-closing reaction. vulcanchem.comgoogle.com
The synthesis of substituted azetidines through mesylate displacement has been documented, though challenges such as low yields due to side product formation can arise. google.com To mitigate these issues, reaction conditions can be optimized. For instance, carrying out the mesylation at low temperatures in a chlorinated solvent can minimize the formation of unwanted byproducts. google.com The stability of the mesylate intermediate is a critical factor; in some cases, a more reactive leaving group like a triflate may be necessary to induce cyclization. google.com
An example of this strategy is the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines, where the key step is the intramolecular cyclization of a γ-chloro-amine in the presence of a strong base like LiHMDS. rsc.org The electron-withdrawing nature of the trifluoromethyl group necessitates a potent base to achieve the desired cyclization. rsc.org Similarly, intramolecular SN2 reactions are a cornerstone for forming azetidine rings, where a nitrogen atom attacks a carbon atom bonded to a leaving group like a halogen or mesylate. frontiersin.orgresearchgate.netresearchgate.net
Table 1: Examples of Nucleophilic Displacement for Azetidine Synthesis
| Starting Material Precursor | Leaving Group | Key Reagents | Product | Reference |
| 1,3-amino alcohol | Mesylate | Mesyl chloride, Triethylamine | Substituted azetidine | google.com |
| Diethylbis(hydroxymethyl)malonate | Triflate | Triflic anhydride (B1165640), Benzylamine | Azetidine-3,3-dicarboxylate | google.com |
| γ-chloro-(trifluoromethyl)amine | Chlorine | LiHMDS | 1-Alkyl-2-(trifluoromethyl)azetidine | rsc.org |
| γ-haloalkyl-imine | Halogen | Sodium borohydride | N-substituted azetidine | bham.ac.uk |
Utilization of Horner–Wadsworth–Emmons Reaction in Azetidine Precursor Synthesis (e.g., from N-Boc-azetidin-3-one)
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and is particularly valuable in the preparation of precursors for 3-substituted azetidines. mdpi.comresearchgate.net A key starting material for this transformation is N-Boc-azetidin-3-one. mdpi.comnih.govresearchgate.netuno.edu
In a typical procedure, N-Boc-azetidin-3-one is reacted with a phosphonate (B1237965) ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.govresearchgate.net This α,β-unsaturated ester serves as a crucial intermediate, which can then undergo further reactions, such as aza-Michael additions, to introduce substituents at the 3-position of the azetidine ring. mdpi.com The HWE reaction is known for its reliability and efficiency in producing substituted alkene products. mdpi.comresearchgate.net
The versatility of the HWE reaction allows for the synthesis of a variety of azetidine precursors. For instance, reacting N-Boc-azetidin-3-one with different phosphonate-based reagents can lead to various α,β-unsaturated systems attached to the azetidine core. This methodology has been successfully applied in the synthesis of precursors for complex molecules, including bioactive compounds. chemrxiv.org
Table 2: Horner-Wadsworth-Emmons Reaction with N-Boc-azetidin-3-one
| Phosphonate Reagent | Base | Product | Subsequent Reaction | Reference |
| Methyl 2-(dimethoxyphosphoryl)acetate | DBU | Methyl (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael Addition | mdpi.comnih.gov |
| Diethyl 2-oxopropylphosphonate | Generic Base | α,β-unsaturated ketone linked to azetidine | Not specified | |
| Various phosphonates | NaH | N-Boc-azetidine-3-ylidenes | Hydrogenation | researchgate.net |
Strategies for the Construction and Functionalization of the 1H-Indole Nucleus
The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceuticals. researchgate.netnumberanalytics.comresearchgate.net Its synthesis and subsequent functionalization are, therefore, of paramount importance in organic chemistry.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most extensively used methods for the preparation of indoles. researchgate.netbhu.ac.inwikipedia.org The classical reaction involves the cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde, under acidic conditions. bhu.ac.inwikipedia.org This method is highly versatile and can be used to produce 2,3-disubstituted indoles. bhu.ac.in However, the use of unsymmetrical ketones can lead to a mixture of products. bhu.ac.in
Over the years, numerous modifications to the Fischer indole synthesis have been developed to improve its scope and efficiency. The Buchwald modification, for example, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate. wikipedia.orgchem-station.com This approach supports the proposed intermediacy of hydrazones in the classical Fischer synthesis and expands the range of accessible indole derivatives. wikipedia.org Another variant, termed the "interrupted Fischer indolization," has been employed in the total synthesis of complex natural products like the akuammiline (B1256633) alkaloids. nih.gov This method involves the condensation of an aryl hydrazine (B178648) with aldehyde surrogates to generate fused indoline (B122111) products. nih.gov
Table 3: Comparison of Fischer Indole Synthesis Variants
| Synthesis Variant | Key Features | Catalysts/Reagents | Applications | Reference |
| Classical Fischer | Cyclization of arylhydrazones under acidic conditions. | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) | Synthesis of triptans, indometacin | wikipedia.orgchem-station.com |
| Buchwald Modification | Palladium-catalyzed formation of N-arylhydrazones. | Palladium catalysts | Broader substrate scope | wikipedia.orgchem-station.com |
| Interrupted Fischer | Condensation with aldehyde surrogates to form fused indolines. | Acid source (e.g., TFA) | Total synthesis of akuammiline alkaloids | nih.gov |
The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, with the C-3 position being the most reactive site. bhu.ac.inchim.it Functionalization at this position is a key strategy for the synthesis of a diverse array of bioactive molecules. researchgate.net
The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic rings, including indoles. bhu.ac.in Using a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), indoles can be readily formylated at the C-3 position to yield 3-formylindoles. bhu.ac.inresearchgate.netsid.ir This reaction is robust and can proceed even with indoles bearing electron-withdrawing groups at the C-2 position. bhu.ac.in Recently, a catalytic version of the Vilsmeier-Haack reaction has been developed, allowing for the synthesis of deuterated indole-3-carboxaldehydes using DMF-d7 as the deuterium (B1214612) source. orgsyn.org
Besides formylation, other C-3 functionalizations include Friedel-Crafts alkylation and acylation. researchgate.netchemijournal.com The inherent reactivity of the indole nucleus generally directs electrophiles to the C-3 position. chim.it Functionalization at other positions, such as C-2, C-4, C-5, C-6, and C-7, is more challenging and often requires the use of directing groups or specific catalytic systems. chim.itnih.govacs.org
Table 4: Methods for Functionalization of the Indole Core
| Position | Reaction Type | Reagents/Catalysts | Product | Reference |
| C-3 | Vilsmeier-Haack Formylation | POCl₃ / DMF | 3-Formylindole | bhu.ac.inresearchgate.net |
| C-3 | Friedel-Crafts Acetylation | Acetic anhydride / Lewis acid | 3-Acetylindole | chemijournal.com |
| C-3 | Michael Addition | α,β-unsaturated ketones, nitriles | 3-Substituted indoles | bhu.ac.in |
| C-4, C-5, C-6, C-7 | C-H Arylation | Palladium or Copper catalysts with directing groups | Arylated indoles | nih.gov |
Classical and Modified Fischer Indole Synthesis Variants
Coupling Methodologies for Connecting Azetidine and Indole Moieties
The final step in the synthesis of this compound involves the crucial connection of the pre-formed azetidine and indole moieties. Various coupling strategies can be employed to achieve this linkage.
The aza-Michael addition, or conjugate addition, is a powerful and versatile method for forming C-N bonds. mdpi.comresearchgate.netnih.gov This reaction is particularly well-suited for coupling NH-heterocycles, such as 1H-indole, to electron-deficient alkenes. mdpi.comresearchgate.net In the context of synthesizing this compound, a key intermediate is an azetidine derivative bearing an α,β-unsaturated system, such as methyl (N-Boc-azetidin-3-ylidene)acetate, which is readily prepared via the Horner-Wadsworth-Emmons reaction. mdpi.com
The aza-Michael addition of 1H-indole to this activated alkene precursor proceeds to yield the desired this compound derivative. mdpi.com The reaction is often catalyzed by a base, such as DBU, and can be carried out under mild conditions. mdpi.com This synthetic strategy has been successfully applied to a range of NH-heterocycles, demonstrating its broad applicability. mdpi.comresearchgate.net For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with 1H-indole has been reported to produce the corresponding azetidine-indole heterocyclic compound in good yield. mdpi.com
Table 5: Aza-Michael Addition of 1H-Indole
| Azetidine Precursor | NH-Heterocycle | Catalyst/Solvent | Product | Yield | Reference |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Indole | DBU / Acetonitrile (B52724) | Methyl 2-(1-Boc-3-(1H-indol-1-yl)azetidin-3-yl)acetate | 55% | mdpi.com |
| (N-Boc-azetidin-3-ylidene)acetate | 1H-Indole | DBU | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | - | nih.govresearchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura Coupling)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the Suzuki-Miyaura coupling is a prominent example used in the synthesis of complex molecules, including heterocyclic structures. eie.grchemie-brunschwig.chnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. chemie-brunschwig.chbeilstein-journals.org
While direct Suzuki-Miyaura coupling to form this compound is not extensively documented in a single step, the strategy is widely applied to synthesize its key precursors. For instance, this method is effective for coupling various unprotected nitrogen-rich heterocycles, such as indazoles, pyrazoles, and indoles, demonstrating its utility for substrates with acidic N-H groups that can often complicate standard protocols. nih.gov Researchers have successfully used Suzuki-Miyaura reactions to prepare 3-aryl indoles and other functionalized heterocycles. nih.govgoogle.com
A common approach involves coupling a suitable azetidine-based organoboron reagent with a 3-haloindole or, conversely, an indole-3-boronic acid with a 3-haloazetidine. The synthesis and diversification of novel heterocyclic amino acid derivatives have been achieved through the Suzuki–Miyaura cross-coupling of a brominated pyrazole (B372694)–azetidine hybrid with various boronic acids, showcasing the method's flexibility. mdpi.com The development of robust palladium catalysts and ligands continues to expand the scope of the Suzuki-Miyaura reaction, making it a viable, albeit indirect, route for accessing the this compound framework. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Significance |
| Aryl Halide (e.g., 3-chloroindazole) | Phenylboronic Acid | Pd Precatalyst, K₃PO₄, dioxane/H₂O | 3-Arylindazole | Demonstrates coupling on N-H rich heterocycles. nih.gov |
| Brominated Pyrazole-Azetidine Hybrid | Boronic Acids | Suzuki-Miyaura Conditions | Functionalized Azetidine Derivatives | Shows diversification of azetidine scaffolds. mdpi.com |
| N-Boc-3-iodoazetidine | Alkyl Indolecarboxylates | Coupling Conditions | 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates | Provides access to functionalized indole-azetidine structures. researchgate.net |
Indole Coupling Reactions with Azetidine Sulfinate Salts
A direct and innovative method for forging a bond between an indole and an azetidine ring involves the use of azetidine sulfinate salts. rsc.org These salts serve as effective precursors for introducing the azetidine moiety onto the indole core. Azetidine sulfinate salts are readily prepared from commercially available 3-iodoheterocycle precursors in a three-step sequence. rsc.org
The coupling reaction itself can be tuned to achieve different regioselectivity. For instance, an iodine-promoted sulfonylation reaction can introduce the azetidine group at the C2 position of the indole ring. thieme-connect.com Conversely, a regiocomplementary process using the same starting materials but under reductive coupling conditions (in the presence of triphenylphosphine (B44618) and iodine) allows for the selective formation of a C-S bond at the C3 position, yielding 3-azetidinylthioindoles. thieme-connect.comthieme-connect.com This C3-sulfenylation has been shown to proceed smoothly with the parent indole and tolerates methyl and methoxy (B1213986) substitutions on the indole ring. thieme-connect.com
Further studies have revealed that while sodium sulfinate salts are effective for the C3 sulfenylation of electron-rich indoles, the corresponding azetidine thiosulfate (B1220275) salts (Bunte salts) are more generally useful and show broader scope. thieme-connect.comthieme-connect.com The use of these thiosulfate salts represents a convenient method for accessing C3-substituted indole-azetidine sulfides. thieme-connect.com
| Indole Substrate | Azetidine Reagent | Key Reagents | Product | Yield | Reference |
| Indole | Sodium 1-(tert-butoxycarbonyl) azetidine-3-sulfinate | PPh₃, I₂ | tert-butyl 3-((1H-indol-3-yl)thio)azetidine-1-carboxylate | 99% | thieme-connect.com |
| 5-Me-indole | Sodium 1-(tert-butoxycarbonyl) azetidine-3-sulfinate | PPh₃, I₂ | tert-butyl 3-((5-methyl-1H-indol-3-yl)thio)azetidine-1-carboxylate | 99% | thieme-connect.com |
| 1-Me-indole | Sodium 1-(tert-butoxycarbonyl) azetidine-3-sulfinate | PPh₃, I₂ | tert-butyl 3-((1-methyl-1H-indol-3-yl)thio)azetidine-1-carboxylate | 99% | thieme-connect.com |
| 5-MeO-indole | Sodium 1-(tert-butoxycarbonyl) azetidine-3-sulfinate | PPh₃, I₂ | tert-butyl 3-((5-methoxy-1H-indol-3-yl)thio)azetidine-1-carboxylate | 99% | thieme-connect.com |
| Indole | Azetidine Thiosulfate (Bunte Salt) | I₂ (20 mol%), DMSO | tert-butyl 3-((1H-indol-3-yl)thio)azetidine-1-carboxylate | 99% | thieme-connect.com |
Stereoselective and Asymmetric Synthesis Approaches for this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is of paramount importance for pharmaceutical applications. Progress in this area relies heavily on the asymmetric synthesis of chiral azetidine building blocks, which can then be coupled to the indole moiety.
A notable strategy involves the synthesis of chiral azetidin-3-ones. One flexible and general sequence uses a gold-catalyzed intermolecular oxidation of alkynes to generate chiral N-propargylsulfinamides, which are then cyclized. nih.govnih.gov This method employs a chiral sulfinamide auxiliary to induce stereoselectivity, bypassing the need for potentially hazardous diazo intermediates and providing chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.). nih.govnih.gov
Another powerful approach is the copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. nih.gov This method provides direct access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and with high enantioselectivity. nih.gov While this produces a spirocyclic system rather than a simple 3-substituted indole, it highlights a sophisticated strategy for creating a stereocenter at the junction of an azetidine and an indole-derived ring system. Such chiral precursors are invaluable for the subsequent synthesis of stereochemically defined this compound derivatives.
Exploration of Novel and Efficient Synthetic Routes (e.g., One-Pot Syntheses, Catalytic Methods)
The drive for more sustainable and cost-effective chemical processes has spurred the exploration of novel and efficient synthetic routes, including one-pot syntheses and advanced catalytic methods. rsc.orgscispace.com
In the context of this compound synthesis, the direct C-H functionalization of indoles represents a highly atom-economical approach. The iodine-promoted C3-sulfenylation of indoles with azetidine sulfinate or thiosulfate salts is a prime example of a novel catalytic method. thieme-connect.comthieme-connect.com This avoids the pre-functionalization of the indole ring, streamlining the synthetic sequence. The discovery that thiosulfate salts are more broadly applicable than sulfinate salts marks a significant improvement in efficiency and scope. thieme-connect.com
Another efficient strategy is the aza-Michael addition of NH-heterocycles, including indole, to (N-Boc-azetidin-3-ylidene)acetate. mdpi.com This reaction, often catalyzed by a base like DBU, provides a direct route to precursors where the azetidine and indole rings are linked. This method has been used to produce an azetidine-indole heterocyclic compound with a 55% yield. mdpi.com
Furthermore, one-pot procedures that combine multiple reaction steps without isolating intermediates are highly sought after. The development of a one-pot, two-step sequence involving an aza-Michael addition followed by a reductive cyclization has been reported for the synthesis of 1,2,4-trisubstituted azetidines, showcasing the potential of such strategies in the broader field of azetidine synthesis. researchgate.net Applying similar one-pot principles to the specific synthesis of this compound could significantly enhance manufacturing efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound compounds. ipb.pt Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can ascertain the connectivity of atoms, their spatial relationships, and gain insights into the molecule's conformation in solution. epfl.chlibretexts.org
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides crucial information about the chemical environment of protons within the molecule. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals can be observed for the protons of the indole ring, the azetidine ring, and any substituents.
The aromatic protons of the indole core typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. rsc.orgderpharmachemica.com The proton at the C2 position of the indole ring often presents as a singlet, while the protons on the benzene (B151609) portion of the indole ring exhibit characteristic coupling patterns (e.g., doublets, triplets, or multiplets) depending on their substitution. derpharmachemica.com The NH proton of the indole ring usually appears as a broad singlet at a higher chemical shift. derpharmachemica.com
The protons of the azetidine ring are observed further upfield. The methylene (B1212753) protons (CH₂) of the azetidine ring are often diastereotopic, meaning they are chemically non-equivalent, and thus appear as distinct signals, typically as multiplets or doublets of doublets due to geminal and vicinal coupling. mdpi.com The methine proton (CH) at the 3-position of the azetidine ring also gives a characteristic signal. For instance, in 1-benzhydryl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)azetidin-3-amine, the azetidine protons appear as multiplets in the range of δ 2.44-3.49 ppm. chemrxiv.org
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Indole NH | > 8.0 | Broad Singlet |
| Indole Aromatic | 7.0 - 8.5 | Singlet, Doublet, Triplet, Multiplet |
| Azetidine CH | ~3.0 - 4.5 | Multiplet |
| Azetidine CH₂ | ~3.0 - 4.5 | Multiplet, Doublet of Doublets |
This table provides generalized data; actual values can vary based on substituents and solvent.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The aromatic carbons of the indole ring typically resonate in the downfield region of the spectrum (δ 100-140 ppm). derpharmachemica.commdpi.com The quaternary carbons, such as C3 and C7a of the indole ring, can also be identified.
The carbons of the azetidine ring appear at higher field strengths. The methylene carbons of the azetidine ring generally appear in the range of δ 50-60 ppm, while the methine carbon at the C3 position is also found in this region. mdpi.com For example, in a study of tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate, the azetidine C-2,4 carbons were observed in the range of δ 54.9-56.6 ppm and the C-3 carbon at δ 56.7 ppm. mdpi.com
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Indole Aromatic (CH) | 110 - 130 |
| Indole Aromatic (Quaternary) | 125 - 140 |
| Azetidine CH | 50 - 65 |
| Azetidine CH₂ | 50 - 65 |
This table provides generalized data; actual values can vary based on substituents and solvent.
Nitrogen-15 (¹⁵N) NMR Spectroscopy
¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms in the this compound scaffold. ipb.pt Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, these experiments can be more time-consuming but provide invaluable data. The chemical shifts of the indole nitrogen and the azetidine nitrogen are distinct and sensitive to their chemical environment, including protonation state and substitution. researchgate.net For instance, in azetidine derivatives, the ¹⁵N chemical shift of an N-Boc protected azetidine is significantly different from that of an unprotected azetidine nitrogen. mdpi.comresearchgate.net In one study, the ¹⁵N chemical shifts for a Boc-protected azetidine nitrogen and a secondary azetidine nitrogen were reported at approximately -315 ppm and -350 ppm, respectively. mdpi.com 2D techniques like ¹H-¹⁵N HMBC are often employed to correlate nitrogen atoms with nearby protons, aiding in their assignment. rsc.orgbeilstein-journals.org
Fluorine-19 (¹⁹F) NMR Spectroscopy (for fluorinated derivatives)
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an extremely sensitive and informative technique. magritek.comnih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for studying subtle changes in molecular structure and interactions. nih.govbeilstein-journals.org For example, the introduction of a fluorine atom on the indole or a substituent allows for precise monitoring of its environment. In a study of fluorinated piperazinyl azetidine scaffolds, the ¹⁹F NMR signals were used to confirm the presence and location of the fluorine atoms, with chemical shifts being highly dependent on their position on the aromatic ring. nih.gov
Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Regiochemistry and Conformational Analysis
Two-dimensional (2D) NMR techniques are essential for the complete structural assignment and conformational analysis of complex molecules like this compound derivatives. epfl.chlibretexts.org
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range (typically 2-4 bond) correlations between protons and carbons. libretexts.orgmnstate.edu This is particularly useful for assigning quaternary carbons and for piecing together the molecular framework by connecting different spin systems. For example, an HMBC experiment can show a correlation between the protons on the azetidine ring and the C3 carbon of the indole ring, confirming the point of attachment. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. mnstate.edu Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the azetidine ring with respect to the indole nucleus. ipb.pt
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. rsc.org Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions from the analyte. chemrxiv.orgnih.gov The high resolving power of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places. This high precision enables the differentiation between compounds with the same nominal mass but different elemental formulas. For derivatives of this compound, HRMS is routinely used to confirm the successful synthesis of the target molecule by matching the experimentally determined exact mass with the calculated theoretical mass for the expected molecular formula. mdpi.comresearchgate.netnih.gov
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate | ESI+ | 299.1965 ([M+H]⁺) | 299.1965 |
| 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | ESI | 297.1967 ([M+H]⁺) | 297.1972 |
| Fluorinated Piperazinyl Azetidine Derivative | ESI | 491.1660 ([M+H]⁺) | 491.1660 |
Data sourced from various studies on azetidine derivatives. mdpi.comchemrxiv.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "molecular fingerprint." For this compound, characteristic absorption bands corresponding to its indole and azetidine moieties are expected.
The indole ring exhibits several characteristic vibrations. The N-H stretching vibration of the pyrrole (B145914) ring typically appears as a sharp band in the region of 3525-3400 cm⁻¹. aip.orgresearchgate.net Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic benzene ring usually produce strong absorptions in the 1600-1450 cm⁻¹ region. researchgate.net
The azetidine ring, a four-membered nitrogen-containing heterocycle, also contributes to the IR spectrum. The N-H stretching vibration of a secondary amine in the azetidine ring would also be expected in the 3500-3300 cm⁻¹ range, potentially overlapping with the indole N-H stretch. C-N stretching vibrations typically appear in the 1250-1020 cm⁻¹ region. The carbonyl group (C=O) stretch, if present in a derivative, is a strong, sharp band around 1650 cm⁻¹.
Table 1: Characteristic Infrared Absorption Frequencies for this compound and Related Structures.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Indole N-H | Stretch | 3525 - 3400 | aip.orgresearchgate.net |
| Azetidine N-H | Stretch | 3500 - 3300 | nih.gov |
| Aromatic C-H | Stretch | 3100 - 3000 | researchgate.net |
| Aliphatic C-H | Stretch | 3000 - 2850 | mdpi.com |
| Aromatic C=C | Stretch | 1600 - 1450 | researchgate.net |
Note: The exact positions of these bands can be influenced by the molecular environment, including substitution and hydrogen bonding.
X-ray Crystallography for Absolute Configuration and Conformation Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-activity relationships of bioactive molecules.
For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial relationship between the indole and azetidine rings. Key structural parameters that can be determined include:
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them. For instance, the planarity of the indole ring and the puckering of the azetidine ring can be quantified.
Torsional Angles: These define the conformation of the molecule, particularly the orientation of the azetidine ring relative to the indole nucleus.
Intermolecular Interactions: The analysis can reveal hydrogen bonds and other non-covalent interactions that stabilize the crystal packing.
Table 2: Illustrative Crystallographic Data from Related Indole/Azetidine Structures.
| Compound Feature | Parameter | Typical Value/Observation | Source(s) |
|---|---|---|---|
| Indole & Phenyl Ring | Dihedral Angle | ~111.5° in an acrylaldehyde derivative | scirp.org |
| Azetidinone Ring | Stereochemistry | trans configuration confirmed | nih.gov |
| Spiro[azetidine-indoline] | Conformation | Dihedral angle of 87.5° |
Chromatographic Method Development for Purity and Reaction Monitoring (e.g., HPLC, LC/MS, TLC)
Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. They are vital for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for qualitatively monitoring reactions and checking compound purity. acs.orgderpharmachemica.com A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. Visualization is often achieved using UV light or a chemical stain. brieflands.comrsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for both qualitative and quantitative analysis. For indole derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.comchromatographyonline.com
A typical HPLC method for analyzing this compound might involve:
Column: A C18 or Phenyl-Hexyl column. mdpi.com
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile or methanol. chromatographyonline.comscirp.org
Detection: UV detection is common for aromatic compounds like indoles, often at wavelengths around 220 nm or 280 nm. chromatographyonline.comlcms.cz
Liquid Chromatography-Mass Spectrometry (LC/MS): This powerful hybrid technique couples the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. LC/MS is invaluable for confirming the identity of the desired product by its molecular weight and for identifying impurities and byproducts, even at trace levels. mdpi.comlcms.cz The use of tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns. scirp.org
Table 3: Exemplar Chromatographic Conditions for the Analysis of Indole Alkaloids.
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application | Source(s) |
|---|---|---|---|---|---|
| TLC | Silica Gel | Benzene-Methanol (4:1 v/v) | Iodine Vapor | Reaction Monitoring | |
| HPLC | C18 | Acetonitrile/Aqueous Formic Acid (gradient) | UV (254 nm), MS | Purity, Stability | chromatographyonline.com |
| UPLC-MS | CSH Phenyl-Hexyl | Acetonitrile/Aqueous Ammonium Acetate (pH 10) | ESI-MS/MS | Identification, Quantification | mdpi.com |
These chromatographic methods are essential for ensuring the quality control of this compound, from the initial reaction monitoring by TLC to the final purity assessment and impurity profiling by HPLC and LC/MS. derpharmachemica.comnih.gov
Computational and Theoretical Chemistry Studies of 3 Azetidin 3 Yl 1h Indole and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3-(azetidin-3-yl)-1H-indole and its analogues. Functionals such as B3LYP and M06-2X are frequently utilized for their balance of accuracy and computational efficiency in studying organic molecules. researchgate.netdergipark.org.tr The M06-2X functional, in particular, is noted for its improved performance over the more conventional B3LYP for main-group organic chemistry and for its ability to account for dispersion forces, which are critical in noncovalent interactions. researchgate.netumn.edu
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For analogues of this compound, such as those containing a piperidine (B6355638) ring, computational models have been used to confirm the preferred conformations, like the equatorial orientation of substituents on the piperidine ring to minimize strain. vulcanchem.com In more complex structures, such as 3,3-bis(1H-indol-3-yl)indolin-2-one, the dihedral angles between the indole (B1671886) and oxindole (B195798) ring systems have been determined to be 77.7 (1)° and 71.9 (1)°. researchgate.net The methylene (B1212753) linker in some analogues provides rotational flexibility, which is a key factor in their ability to adapt and bind to biological targets. vulcanchem.com X-ray crystallography studies on related azetidine (B1206935) derivatives have revealed specific dihedral angles, for instance, a 68° angle between the azetidine and indole planes in certain sulfonamide analogues, indicating a degree of moderate conjugation. vulcanchem.com
The electronic properties of a molecule, such as the distribution of electrons and the nature of its molecular orbitals, are key to understanding its reactivity and interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap between the HOMO and LUMO is a critical parameter; for example, a HOMO-LUMO gap of 5.3 eV calculated for an azetidinone-indole derivative using DFT at the B3LYP/6-31G(d) level suggests a propensity for charge-transfer interactions. vulcanchem.com
Charge Distribution and Molecular Electrostatic Potential (MEP): Analysis of the charge distribution and MEP helps to identify the electron-rich and electron-poor regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack. For instance, theoretical calculations on an indole-azetidinone analogue predicted a dipole moment of 4.2 D, with the electron-rich pyrrole (B145914) ring of the indole polarizing the azetidinone moiety. vulcanchem.com MEP analysis is also used to understand charge distribution and potential interaction sites. researchgate.net
Computational methods can predict various spectroscopic data, which can then be compared with experimental results for validation of the computed structures and properties. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov For azetidine derivatives, specific proton resonances can be computationally predicted, such as those for the azetidine ring protons typically appearing in the δ 3.2–3.8 ppm range in experimental spectra. The accuracy of these predictions can be dependent on the functional and basis set used. nih.gov
Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) are often scaled to improve agreement with experimental data. dergipark.org.tr These calculations can help in the assignment of complex experimental spectra.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. researchgate.net For indole derivatives, the absorption peaks in the UV-Vis region can be calculated and compared with experimental measurements to understand the electronic transitions within the molecule. researchgate.net
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgekb.eg This method is widely used to predict the binding mode of a ligand to the active site of a protein. For analogues of this compound, docking studies have provided insights into their potential biological activities. For example, the indole moiety of an azetidinone derivative has been shown to dock into the hydrophobic pocket of E. coli DNA gyrase with a calculated binding energy of -8.2 kcal/mol. vulcanchem.com In another study, indole-bearing azetidinone derivatives were docked with the MAO-A enzyme, and the results were in agreement with their experimentally determined antidepressant activity. ijper.org Docking studies have also been instrumental in identifying key interactions, such as π-π stacking between the indole ring and aromatic residues like histidine in biological targets. nih.govvulcanchem.com
Elucidation of Reaction Mechanisms and Reaction Pathways via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and intermediates. DFT calculations have been employed to propose plausible reaction pathways for the synthesis of complex molecules containing indole and other heterocyclic moieties. For instance, the mechanism of an indium-promoted lactonization of (indol-3-yl)-2-oxoacetaldehydes was investigated using DFT at the PCM(H2O)-UM06-2X/6-31+G(d,p) level of theory to provide a reliable understanding of the reaction path. csic.es
Calculation of Thermodynamic and Reactivity Descriptors
Quantum chemical calculations can provide a range of thermodynamic and reactivity descriptors that help in characterizing a molecule's stability and chemical behavior. dergipark.org.tr
Thermodynamic Descriptors: Properties such as enthalpy, entropy, and Gibbs free energy can be calculated to assess the thermodynamic stability of different isomers or conformations. tru.ca
Table of Calculated Molecular Properties for an Indole-Azetidinone Analogue This table presents theoretical data for a representative analogue and is intended for illustrative purposes.
| Property | Value | Method |
|---|---|---|
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G(d) vulcanchem.com |
| Dipole Moment | 4.2 D | Theoretical Calculation vulcanchem.com |
| Binding Energy (DNA Gyrase) | -8.2 kcal/mol | Molecular Docking vulcanchem.com |
Exploration of Biological Activity and Structure Activity Relationships Sar of 3 Azetidin 3 Yl 1h Indole Derived Compounds
Investigations into Biochemical Target Interactions
The unique three-dimensional arrangement of the indole (B1671886) and azetidine (B1206935) rings allows derivatives of 3-(azetidin-3-yl)-1H-indole to bind to various receptors and enzymes, thereby modulating their biological functions.
Peroxisome Proliferator-Activated Receptor-γ (PPARγ): Thiazolidinediones, which are known to activate PPARγ, play a role in apoptosis, the cell cycle, and cell differentiation. sci-hub.se Indole derivatives incorporating a 2,4-thiazolidinedione (B21345) moiety have been synthesized and evaluated for their anticancer properties. sci-hub.se These studies suggest that the indole scaffold can be a valuable component in the design of PPARγ-targeting compounds. sci-hub.se PPARs regulate gene expression by forming a heterodimer with retinoid X receptors (RXRs) and binding to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs). nih.govnih.gov This interaction typically leads to the activation of genes involved in lipid metabolism and glucose homeostasis. nih.gov
G Protein-Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane proteins that mediate a wide range of physiological processes. acs.orgsigmaaldrich.com Upon ligand binding, GPCRs undergo conformational changes that allow them to activate intracellular signaling partners like G proteins and β-arrestins. acs.orgfrontiersin.org The interaction of ligands with GPCRs can be complex, involving binding sites within the transmembrane domain or on the extracellular loops. frontiersin.orgqucosa.de The structural features of this compound derivatives make them potential candidates for interacting with GPCRs. For instance, docking studies of certain indole-2-carboxamide derivatives have shown potential interactions with the D3 dopamine (B1211576) receptor, a member of the GPCR family. acs.org
Progesterone (B1679170) Receptors: The progesterone receptor is a target in the treatment of hormone-dependent breast cancers. mdpi.comnih.gov While direct binding studies of this compound itself to the progesterone receptor are not extensively documented in the provided results, related structures containing an azetidin-2-one (B1220530) ring have been evaluated in breast cancer cell lines that lack progesterone receptor expression, such as the triple-negative MDA-MB-231 cell line. mdpi.comnih.gov This suggests that the azetidine moiety is being explored in contexts relevant to hormone receptor signaling pathways.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govresearchgate.netfrontiersin.orgplos.org Inhibition of PTP1B can enhance insulin sensitivity. researchgate.net Ertiprotafib is a known PTP1B inhibitor that has been studied clinically. plos.org Furthermore, recent studies suggest PTP1B inhibition may be a promising strategy for Alzheimer's disease by modulating processes like synaptic plasticity and neuroinflammation. nih.govbiorxiv.org
Cyclooxygenase (COX): COX enzymes (COX-1 and COX-2) are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a role in inflammation. nih.gov Selective inhibition of COX-2 is a key strategy to develop anti-inflammatory agents with fewer gastrointestinal side effects. nih.govmdpi.comresearchgate.net A series of 3-phenoxyazetidin-2-ones have been designed and synthesized as selective COX-2 inhibitors, with some compounds showing high potency and selectivity. researchgate.net
MmpL3 protein: Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in mycobacteria, responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall. mdpi.comnih.govresearchgate.net This makes MmpL3 a promising target for the development of new anti-tuberculosis drugs. mdpi.comresearchgate.net Indole-2-carboxamides are a well-studied class of MmpL3 inhibitors, demonstrating potent activity against various mycobacterial species. mdpi.com The general structure of these inhibitors features an indole ring connected to a cycloaliphatic group via an amide linker. mdpi.com
Derivatives of this compound can influence various biochemical pathways through their interactions with the targets mentioned above. For example, by inhibiting PTP1B, these compounds can positively modulate the insulin signaling cascade, which involves the phosphorylation of the insulin receptor and its substrates, leading to downstream effects like increased glucose uptake. frontiersin.orgplos.org Similarly, inhibition of MmpL3 disrupts the mycolic acid transport pathway, which is vital for the integrity of the mycobacterial cell envelope. nih.gov The interaction of these compounds with kinases can also lead to the activation of apoptotic pathways, a mechanism relevant to cancer therapy.
Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatase 1B (PTP1B), Cyclooxygenase, MmpL3 protein)
Structure-Activity Relationship (SAR) Profiling of this compound Analogues
SAR studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, modifications to both the indole ring and the azetidine moiety have been explored to enhance their potency and selectivity.
The indole nucleus is a versatile scaffold, and substitutions on this ring system can significantly impact biological activity. sci-hub.se
Position of Substitution: The position and nature of substituents on the indole ring are critical. For example, in a series of indole derivatives evaluated for anticonvulsant activity, a chloro group at the 4th position of a phenyl ring attached to the 3-position of the indole was found to be favorable. sci-hub.se In another study on anticancer agents, a methoxy (B1213986) group at the 5-position of the indole ring was beneficial for activity. sci-hub.se
Nature of Substituent: The type of substituent also plays a key role. Halogen substitutions on the indole ring have been shown to enhance the antibacterial activity of certain derivatives. nih.gov For antiviral activity against HIV-1, bulkier substituents on a benzyl (B1604629) group attached to the indole were found to be encouraging for interaction with the HIV-1 integrase protein. nih.gov
The following table summarizes the influence of indole ring substitutions on the biological activity of various indole derivatives.
| Parent Compound Class | Substitution | Effect on Biological Activity | Target/Assay |
| Indole-2-carboxy hydrazides | Halogen substitution | Excellent inhibition of bacterial growth | Antibacterial activity |
| Indole derivatives with pyrazole (B372694) moiety | Electron-withdrawing group on phenyl ring of indole | Effective for activity | Anticonvulsant activity |
| 2,4-Thiazolidinedione substituted indoles | Methoxy at 5th position | Favorable for activity | Anticancer (MCF-7, PC3 cells) |
| Indole derivatives with benzothiazepine (B8601423) nucleus | p-chloro methylene (B1212753) aminophenyl at 4th position of benzothiazepine | Good for activity | Anticonvulsant activity |
Modifications to the azetidine ring, a four-membered nitrogen-containing heterocycle, also have a profound effect on the biological profile of the compounds. medwinpublishers.com
Substitution on Azetidine Nitrogen: In a series of 3-phenoxyazetidin-2-ones designed as COX-2 inhibitors, large and lipophilic substituents on the nitrogen atom of the azetidine ring were found to be favorable for activity. researchgate.net
Substitution at other positions: The substitution pattern on the azetidine ring itself is crucial. For instance, in a series of antimicrobial 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, variations at different positions of the azetidin and attached rings led to a range of antibacterial and antifungal activities. nih.govmdpi.com
Stereochemistry: The stereochemistry of the substituents on the azetidine ring can be critical for biological activity, as it dictates the three-dimensional orientation of the molecule and its ability to fit into the binding site of a biological target. vulcanchem.com
The table below illustrates the impact of modifying the azetidine moiety on biological activity.
| Parent Compound Class | Modification | Effect on Biological Activity | Target/Assay |
| 3-Phenoxyazetidin-2-ones | Large, lipophilic substituents on N-1 | Favorable for activity | COX-2 Inhibition |
| 4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones | Variations at different positions | Modulated antibacterial and antifungal activity | Antimicrobial activity |
| Azetidine derivatives | Stereochemical conformation | Influences optimal target binding | General biological activity |
Stereochemical and Conformational Determinants of Biological Recognition
The three-dimensional arrangement of atoms and the conformational flexibility of this compound derivatives are critical for their interaction with biological macromolecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces a degree of conformational rigidity to the molecule. vulcanchem.com This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.
The methylene linker between the azetidine and indole moieties allows for some rotational flexibility, which can enable the molecule to adopt different conformations to fit into various binding pockets. vulcanchem.com The stereochemistry at the 3-position of the azetidine ring is a key determinant of biological activity. For instance, studies on related indoloisoquinoline scaffolds have shown that derivatives from D-tryptophan were more active as antimalarials than those from L-tryptophan, highlighting the importance of the chiral center's configuration. nih.gov
Furthermore, the substitution pattern on both the azetidine and indole rings can influence the preferred conformation and, consequently, the biological activity. For example, the presence of bulky substituents can restrict rotation around single bonds, locking the molecule into a specific conformation that may be more or less favorable for binding to a particular target. acs.orgucsd.edu
In Vitro Pharmacological Investigations (excluding human clinical data)
Derivatives of this compound have been the subject of numerous in vitro studies to evaluate their potential as therapeutic agents across a range of diseases.
Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal, Antitubercular)
The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. sci-hub.seresearchgate.nethumanjournals.com Various derivatives incorporating the this compound scaffold have demonstrated significant activity against a spectrum of microbial pathogens.
Antibacterial Activity: Many indole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. hilarispublisher.comnih.gov For example, certain N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) 2-methyl-1H-indole-3-carboxamide derivatives have been screened for their antibacterial properties. medwinpublishers.com The presence of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring attached to the azetidinone moiety has been found to enhance antibacterial activity. researchgate.net Some indole derivatives incorporating a thiazolidinone or azetidinone ring have shown greater activity against Bacillus subtilis than Staphylococcus aureus (Gram-positive) and against Klebsiella pneumoniae than Pseudomonas aeruginosa (Gram-negative). hilarispublisher.com
Antifungal Activity: The antifungal potential of indole derivatives is also well-documented. nih.gov Studies have shown that some azetidinone and thiazolidinone derivatives of indole are effective against various fungal strains. hilarispublisher.comresearchgate.net For instance, a chloro-substituted thiazolyl indolyl azetidinone has been identified as a prominent antibacterial agent against B. subtilis, while an imidazolyl indolyl azetidinone showed significant antifungal activity. hilarispublisher.com The structure-activity relationship studies suggest that the presence of an imidazole (B134444) ring can be beneficial for antifungal activity. researchgate.net
Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. innovareacademics.in Isatin (B1672199) derivatives containing an azetidinone ring have been designed and evaluated for their antitubercular activity. innovareacademics.in In silico modeling and subsequent in vitro testing have identified compounds with significant activity against M. tuberculosis. innovareacademics.in
Table 1: In Vitro Antimicrobial Activity of Selected this compound Derivatives
| Compound Class | Target Organism | Key Findings |
|---|---|---|
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) 2-methyl-1H-indole-3-carboxamides | Bacteria | Derivatives with electron-withdrawing groups on the phenyl ring showed enhanced activity. medwinpublishers.comresearchgate.net |
| Azolyl indolyl thiazolidinones and azetidinones | Bacteria and Fungi | Imidazole-containing derivatives showed prominent antifungal activity. hilarispublisher.comresearchgate.net |
| Azetidinone containing isatin derivatives | Mycobacterium tuberculosis | Specific derivatives showed significant antitubercular activity in vitro. innovareacademics.in |
Antiparasitic and Antimalarial Activity Evaluations
The indole scaffold is a key feature in many natural and synthetic compounds with antiparasitic properties. nih.gov
Antimalarial Activity: Several studies have focused on developing indole-based compounds for the treatment of malaria, a disease caused by Plasmodium parasites. researchgate.netd-nb.info Derivatives of this compound have been investigated for their ability to inhibit the growth of Plasmodium falciparum, including chloroquine-resistant strains. nih.govresearchgate.net Research has shown that substitutions on the indole ring, such as a 5-chloro group, can influence antimalarial activity. researchgate.net A screening of compounds from the MMV Open Access Global Health Priority Box identified several indole derivatives with potent antiplasmodial activity. verixiv.org
Antileishmanial Activity: Leishmaniasis is another parasitic disease where indole derivatives have shown promise. The replacement of a piperidine (B6355638) ring with an azetidine ring in certain indole derivatives has been shown to increase antileishmanial efficacy, highlighting the importance of the azetidine moiety. vulcanchem.com Synthesis of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl) azetidin-2-ones has yielded potential antileishmanial agents. chula.ac.th
Antiviral Activity Assessments (e.g., Anti-HIV, Hepatitis C virus)
The antiviral properties of indole derivatives have been explored against a variety of viruses. nih.govactanaturae.ru
Anti-HIV Activity: Some indole derivatives have demonstrated significant activity against the Human Immunodeficiency Virus (HIV). nih.gov For instance, N-arylsulfonyl-3-formylindoles have been synthesized and evaluated as anti-HIV-1 inhibitors, with some compounds showing potent activity. nih.gov
Anti-SARS-CoV-2 Activity: In the context of the COVID-19 pandemic, researchers have investigated the potential of indole derivatives against SARS-CoV-2. One study reported that a water-soluble, low-molecular-weight compound based on 5-methoxyindole-3-carboxylic acid exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 μM. nih.govactanaturae.ru
Anticancer Activity in Cell Line Models (without clinical implications)
The indole scaffold is a common feature in many anticancer agents, and derivatives of this compound have been extensively studied for their cytotoxic effects on various cancer cell lines. researchgate.netnih.gov
Research has shown that certain spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives exhibit significant cytotoxicity against human breast and lung cancer cell lines. researchgate.net One compound, in particular, displayed IC50 values comparable to the standard control drug doxorubicin (B1662922) in breast cancer cell lines. researchgate.net Other studies have investigated the antiproliferative activity of indolyl dihydropyrazole derivatives, with some compounds showing potent activity against breast (MCF-7), liver (Hep-2), lung (A-549), and prostate (DU-145) cancer cell lines. nih.gov The mechanism of action for some of these compounds involves inducing apoptosis and inhibiting cell proliferation.
Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound Class | Cell Line(s) | Key Findings |
|---|---|---|
| Spiro[azetidine-2,3'-indole]-2',4(1'H)-diones | MDA-MB-453, MDA-MB-468 (Breast), NCI-H522, NCI-H23 (Lung) | Significant cytotoxicity observed, with one compound comparable to doxorubicin. researchgate.net |
| Indolyl dihydropyrazole derivatives | MCF-7 (Breast), Hep-2 (Liver), A-549 (Lung), DU-145 (Prostate) | Potent anti-proliferative activity demonstrated. nih.gov |
| This compound hydrochloride | MCF-7 (Breast), Hs578T (Triple-negative breast cancer), A549 (Lung) | Induces apoptosis and disrupts microtubule dynamics. |
Rational Design and Synthesis of this compound Derivatives for Enhanced Biological Selectivity and Potency
The rational design of novel this compound derivatives is a key strategy for improving their biological activity and selectivity. nih.govacs.org This approach often involves computer-aided drug design (CADD) to predict the binding of new molecules to their biological targets. nih.gov
By understanding the structure-activity relationships of existing derivatives, medicinal chemists can make targeted modifications to the lead compound to enhance its potency and reduce off-target effects. For example, the synthesis of heterocyclic quinolones targeting the respiratory chain of M. tuberculosis has been guided by rational design principles. acs.org This has involved exploring the effects of different substituents on the quinolone core to improve antituberculosis activity. acs.org
The synthesis of new derivatives often involves multi-step reaction sequences. researchgate.net For instance, the synthesis of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) 2-methyl-1H-indole-3-carboxamide derivatives starts with the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine. medwinpublishers.com The development of efficient and regioselective synthetic methods is crucial for producing a diverse range of derivatives for biological evaluation. researchgate.net
Applications and Future Research Directions in Pharmaceutical and Medicinal Chemistry
Role of 3-(Azetidin-3-yl)-1H-indole as a Privileged Scaffold for Novel Therapeutic Agents
The indole (B1671886) ring system is a versatile pharmacophore found in numerous natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities. sci-hub.seijpsr.com Its structural resemblance to various protein components allows it to engage in crucial noncovalent interactions such as hydrogen bonding, π–π stacking, and cation–π interactions. nih.gov This inherent bioactivity has established the indole nucleus as a privileged scaffold in drug discovery. sci-hub.senih.gov
The addition of an azetidine (B1206935) moiety to the indole core at the 3-position introduces a strained, four-membered nitrogen-containing ring that imparts conformational rigidity and a distinct three-dimensional geometry. nih.govrsc.org This structural feature can lead to enhanced binding affinity and selectivity for specific biological targets. The azetidine ring, being less common than its five- and six-membered counterparts in drug design, offers opportunities for creating novel chemical entities with unique intellectual property potential. nih.gov The combination of the established pharmacological relevance of the indole scaffold with the unique properties of the azetidine ring positions this compound as a promising starting point for the design of a new generation of therapeutic agents targeting a variety of diseases. sci-hub.sejetir.org
Development of Combinatorial Chemistry Libraries Based on the this compound Core
Combinatorial chemistry is a powerful strategy in drug discovery for rapidly generating large and diverse collections of molecules, known as chemical libraries. ijpsr.comcuny.edu This approach significantly accelerates the identification of "hit" compounds with desired biological activity. ijpsr.com The this compound scaffold is an ideal core structure for the construction of such libraries.
The core structure possesses multiple "diversity sites"—positions on the molecule where various substituents can be introduced. pressbooks.pub For the this compound scaffold, these sites include the nitrogen atom of the indole ring, various positions on the benzene (B151609) ring of the indole, and the nitrogen atom of the azetidine ring. By systematically reacting the core scaffold with a range of building blocks, a vast library of analogues can be synthesized. pressbooks.pub
Table 1: Potential Diversity Sites on the this compound Scaffold for Combinatorial Library Synthesis
| Diversity Site | Position | Potential Modifications |
| R1 | Indole N-H | Alkylation, Acylation, Arylation |
| R2-R5 | Benzene Ring | Halogenation, Nitration, Alkylation, etc. |
| R6 | Azetidine N-H | Alkylation, Acylation, Sulfonylation |
This method, often employing solid-phase or parallel synthesis techniques, allows for the efficient creation of thousands of distinct compounds. cuny.edu Subsequent high-throughput screening of these libraries against various biological targets can lead to the discovery of novel lead compounds for drug development. The structural diversity generated from the this compound core increases the probability of identifying molecules with improved potency, selectivity, and pharmacokinetic profiles. openaccessjournals.com
Design and Synthesis of Constrained Amino Acid Derivatives and Peptidomimetics Incorporating the Azetidine Unit
Constrained amino acids are valuable tools in medicinal chemistry for designing peptidomimetics with enhanced properties. d-nb.info By restricting the conformational flexibility of a peptide backbone, it is possible to improve metabolic stability, receptor selectivity, and bioavailability. rsc.org The rigid, quasi-planar geometry of the azetidine ring makes it an excellent building block for creating such constrained analogues. rsc.org
The incorporation of the azetidine unit from this compound into peptide sequences can induce specific turns and conformations. nih.gov This is particularly useful in mimicking the bioactive conformation of natural peptides. For instance, azetidine-2-carboxylic acid, a related cyclic amino acid, has been used as a proline analogue to create peptides with altered secondary structures. rsc.orgmdpi.com
The synthesis of these peptidomimetics often involves standard peptide coupling reactions, where the azetidine-containing moiety is incorporated as a non-natural amino acid. nih.gov The resulting peptidomimetics can exhibit increased resistance to proteolytic degradation compared to their natural counterparts. nih.gov
Table 2: Examples of Azetidine-Containing Peptidomimetic Building Blocks
| Building Block | Description | Application |
| Azetidine-2-carboxylic acid | A proline analogue that reduces conformational flexibility. rsc.org | Inducing specific peptide conformations. rsc.org |
| 3-Aminoazetidine (3-AAz) | A turn-inducing element for cyclic peptides. nih.gov | Efficient synthesis of small macrocyclic peptides. nih.gov |
| 1,2-Diazetidine-3-carboxylic acid | A cyclic α-hydrazino acid. rsc.org | Synthesis of novel peptidomimetics. rsc.org |
Application of Bioisosteric Replacement Strategies in Lead Optimization
Bioisosterism, the strategy of replacing a functional group within a drug molecule with another group that has similar physical or chemical properties, is a cornerstone of lead optimization. tcichemicals.com This approach is used to modulate a compound's potency, selectivity, and pharmacokinetic profile. The azetidine ring, due to its unique properties, is increasingly being explored as a bioisostere for other cyclic and acyclic moieties. nih.gov
For example, the azetidine ring has been used as a bioisosteric replacement for piperidine (B6355638) and morpholine (B109124) rings. tcichemicals.comrsc.org This substitution can alter the basicity, lipophilicity, and three-dimensional shape of the molecule, potentially leading to improved drug-like properties. nih.gov In the context of this compound derivatives, the azetidine moiety could be strategically modified or replaced to fine-tune the biological activity of a lead compound. For instance, replacing a piperidine ring in a known bioactive compound with the azetidine-indole scaffold could lead to a novel chemical entity with an improved therapeutic profile. rsc.org
Integration of Advanced Computational and Experimental Approaches in Drug Design Pipelines
The discovery and development of new drugs can be significantly accelerated by integrating computational methods with experimental studies. nrfhh.comresearchgate.net Computer-aided drug design (CADD) encompasses a range of techniques, including virtual screening, molecular docking, and molecular dynamics simulations, that can be applied to the this compound scaffold. dergipark.org.trmdpi.com
These computational tools allow researchers to predict how analogues of this compound might interact with specific biological targets at the molecular level. dergipark.org.tr For example, molecular docking can be used to screen virtual libraries of indole derivatives against a protein of interest, identifying compounds with a high predicted binding affinity. researchgate.net Molecular dynamics simulations can then provide insights into the stability of the ligand-protein complex over time. dergipark.org.tr
The results from these in silico studies can guide the synthesis of the most promising compounds, which can then be evaluated experimentally. nrfhh.com This iterative cycle of computational design and experimental validation streamlines the drug discovery process, saving time and resources. researchgate.net
Exploration of Novel Therapeutic Areas for this compound Analogues (e.g., CNS disorders)
The indole scaffold is a common feature in molecules that are active in the central nervous system (CNS). sci-hub.se For example, the neurotransmitter serotonin (B10506) contains an indole ring. sci-hub.se Given this precedent, analogues of this compound are promising candidates for the treatment of CNS disorders.
The unique structural features of the this compound scaffold may allow for the design of ligands with high affinity and selectivity for specific CNS receptors, such as serotonin or dopamine (B1211576) receptors. The introduction of the rigid azetidine ring could also influence the ability of these compounds to cross the blood-brain barrier, a critical property for CNS-acting drugs. While specific therapeutic applications are still under investigation, the chemical properties of this compound and its derivatives suggest potential utility in areas such as schizophrenia, depression, and other neurological conditions. d-nb.infovulcanchem.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Azetidin-3-yl)-1H-indole, and how are key intermediates characterized?
- Methodology : Multi-step synthesis often involves coupling azetidine derivatives with indole precursors. For example, catalytic methods like p-toluenesulfonic acid (p-TSA)-mediated cyclization (used in di-indole syntheses) can be adapted . Protecting groups (e.g., Boc for azetidine amines) may enhance regioselectivity. Intermediate characterization relies on NMR (1H/13C) and HPLC to confirm purity and structural integrity .
Q. Which analytical techniques are critical for validating the structure of this compound and its derivatives?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H/13C NMR identifies substitution patterns (e.g., azetidine ring protons at δ 3.2–3.8 ppm). IR spectroscopy detects functional groups (e.g., N-H stretches ~3400 cm⁻¹). X-ray crystallography, if feasible, resolves stereochemical ambiguities .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodology : Use receptor-binding assays (e.g., 5-HT1A serotonin receptor screening via radioligand displacement, as seen in structurally related indole-piperidine hybrids) . In vitro cytotoxicity assays (MTT/proliferation) evaluate potential therapeutic relevance, with EC50 values guiding dose optimization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Cross-validate assays under standardized conditions (pH, temperature). For example, discrepancies in antimicrobial vs. anticancer activity may arise from divergent molecular targets. Use knock-out cell lines or receptor antagonists to isolate mechanisms. Meta-analyses of published IC50/EC50 values can identify trends .
Q. How does the substitution position on the azetidine ring influence pharmacological properties?
- Methodology : Compare 3-(azetidin-3-yl) vs. 4-substituted analogs (e.g., piperidin-3-yl vs. piperidin-4-yl in serotonin receptor studies ). Molecular docking simulations predict binding affinities to targets like 5-HT1A. Synthesize and test regioisomers to correlate structure-activity relationships (SAR) .
Q. What reaction conditions optimize functionalization of the indole core without destabilizing the azetidine moiety?
- Methodology : Avoid strong acids/bases to preserve azetidine ring integrity. Mild alkylation (e.g., Mitsunobu reaction) or palladium-catalyzed cross-coupling (Suzuki-Miyaura) selectively modifies indole positions. Monitor reaction progress via TLC/HPLC to minimize side products .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Methodology : Optimize solvent systems (e.g., switch from THF to DMF for better solubility) and catalysts (e.g., Pd/C for hydrogenation steps). Process intensification techniques, such as flow chemistry, improve heat/mass transfer. Purity enhancements via recrystallization (e.g., ethanol/water mixtures) are critical .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Methodology : Use nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC50/IC50. Assess significance via ANOVA with post-hoc tests (e.g., Tukey’s). Replicate experiments ≥3 times to ensure reproducibility .
Q. How do solvent polarity and pH affect the stability of this compound in storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
